molecular formula C18H17NO B1532499 1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde CAS No. 1228552-95-1

1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B1532499
CAS No.: 1228552-95-1
M. Wt: 263.3 g/mol
InChI Key: UJTFYHRAABPCDZ-UHFFFAOYSA-N
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Description

1-Benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole family, characterized by its unique structure and diverse applications in scientific research. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound, in particular, has garnered attention due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a carbonyl compound under acidic conditions to form the indole core. Another approach is the Biltz synthesis, which involves the cyclization of N-alkylated anilines with carbonyl compounds.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted indole derivatives.

Scientific Research Applications

1-Benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

  • Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It is used in the production of dyes, fragrances, and other chemical products.

Comparison with Similar Compounds

1-Benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring. Similar compounds include:

  • 1-Methylindole: Lacks the benzyl and additional methyl groups.

  • 2,5-Dimethylindole: Lacks the benzyl group.

  • 1-Benzylindole: Lacks the additional methyl groups.

These compounds differ in their biological and chemical properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-benzyl-2,5-dimethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-13-8-9-18-16(10-13)17(12-20)14(2)19(18)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTFYHRAABPCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C=O)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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